阿齐米利德

概述

描述

阿齐米利德是一种 III 类抗心律失常药物,主要用于控制异常心律。它以延长心脏细胞动作电位持续时间和不应期而闻名。 阿齐米利德在阻断延迟整流心脏钾通道的快速 (I_Kr) 和慢速 (I_Ks) 成分方面特别有效 .

科学研究应用

作用机制

阿齐米利德的作用机制涉及阻断心脏细胞中缓慢传导 (I_Ks) 和快速传导 (I_Kr) 整流钾电流。这种阻断导致动作电位和不应期的延长,这有助于控制异常心律。 阿齐米利德对钠 (I_Na) 和钙 (I_CaL) 电流也有较弱的作用 .

生化分析

Biochemical Properties

Azimilide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily blocks the slowly conducting (I_Ks) and rapidly conducting (I_Kr) rectifier potassium currents in cardiac cells . Additionally, azimilide has blocking effects on sodium (I_Na) and calcium currents (I_CaL) . These interactions help to stabilize the cardiac action potential and prevent abnormal heart rhythms.

Cellular Effects

Azimilide affects various types of cells and cellular processes, particularly in cardiac myocytes. It influences cell function by blocking potassium channels, which leads to the prolongation of the action potential and the refractory period . This action helps to prevent arrhythmias and maintain normal heart rhythms. Azimilide also affects cell signaling pathways, gene expression, and cellular metabolism by modulating ion channel activity .

Molecular Mechanism

The molecular mechanism of azimilide involves its binding interactions with specific potassium channels in cardiac cells. Azimilide blocks both the slowly conducting (I_Ks) and rapidly conducting (I_Kr) rectifier potassium currents . This blocking action helps to prolong the action potential and the refractory period, thereby preventing abnormal heart rhythms. Azimilide also has blocking effects on sodium (I_Na) and calcium currents (I_CaL), which further contribute to its antiarrhythmic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of azimilide have been observed to change over time. Azimilide is known to have excellent oral absorption and a relatively long half-life . Studies have shown that azimilide can maintain its antiarrhythmic effects over extended periods, although there is a risk of torsade de pointes and other adverse effects with long-term use . The stability and degradation of azimilide in laboratory settings have been studied to ensure its efficacy and safety in clinical applications .

Dosage Effects in Animal Models

The effects of azimilide vary with different dosages in animal models. In studies involving canine models, azimilide has been shown to be effective in terminating both atrial and ventricular arrhythmias . At higher doses, azimilide can cause toxic or adverse effects, such as torsade de pointes and prolonged QT intervals . It is important to carefully monitor and adjust the dosage of azimilide to minimize these risks while maintaining its therapeutic benefits.

Metabolic Pathways

Azimilide is metabolized through several pathways in the body. It undergoes cleavage in vivo, resulting in the formation of two classes of structurally distinct metabolites . The primary metabolic pathways for azimilide involve cytochrome P450 enzymes, including CYP1A1 and CYP3A4 . These metabolic pathways help to clear azimilide from the body and ensure its proper functioning.

Transport and Distribution

Azimilide is transported and distributed within cells and tissues through various mechanisms. It has excellent oral absorption and is distributed throughout the body . The volume of distribution and protein binding of azimilide are important factors that influence its transport and distribution . Azimilide interacts with specific transporters and binding proteins that help to regulate its localization and accumulation within cells and tissues .

Subcellular Localization

The subcellular localization of azimilide is primarily within cardiac myocytes, where it exerts its antiarrhythmic effects . Azimilide targets specific potassium channels in the cell membrane, which helps to modulate ion channel activity and maintain normal heart rhythms . The localization of azimilide within cardiac cells is crucial for its therapeutic efficacy and safety.

准备方法

阿齐米利德的制备涉及多种合成路线和反应条件。一种值得注意的方法包括阿齐米利德二盐酸盐晶体形式 I 的合成。 该过程涉及 1-[(5-(4-氯苯基)呋喃-2-基)亚甲基]氨基-3-[4-(4-甲基哌嗪-1-基)丁基]咪唑烷-2,4-二酮与盐酸反应形成二盐酸盐 . 阿齐米利德的工业生产通常涉及大规模合成和结晶工艺,以确保高纯度和高产率。

化学反应分析

阿齐米利德会发生各种化学反应,包括:

氧化: 阿齐米利德可以被氧化形成阿齐米利德 N-氧化物。

还原: 还原反应可导致形成阿齐米利德乙内酰脲衍生物。

取代: 阿齐米利德可以发生取代反应,特别是涉及氯苯基基团。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物包括阿齐米利德 N-氧化物和乙内酰脲衍生物 .

相似化合物的比较

阿齐米利德与其他 III 类抗心律失常药物(如索他洛尔和多非利特)进行比较。与仅阻断 I_Kr 的索他洛尔不同,阿齐米利德阻断 I_Kr 和 I_Ks,使其在双重作用方面独一无二。另一方面,多非利特是高度选择性的 I_Kr 阻断剂。 阿齐米利德阻断延迟整流钾通道两种成分的能力使其具有更广泛的作用范围 .

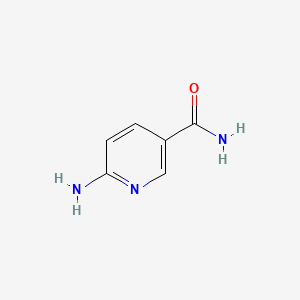

类似化合物

- 索他洛尔

- 多非利特

- 胺碘酮

阿齐米利德独特的双重阻断机制及其在临床试验中的有效性使其成为治疗心律失常的有希望的候选药物。

属性

Key on ui mechanism of action |

The mechanism of action of azimilide is to block both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells. This differs from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels. It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)). Its effects on reentrant circuits in infarct border zones causing ventricular tachyarrhythmias are unknown. |

|---|---|

CAS 编号 |

149908-53-2 |

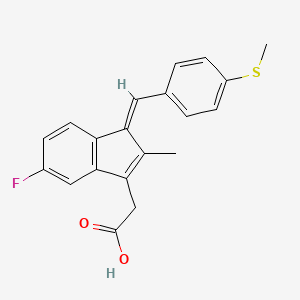

分子式 |

C23H28ClN5O3 |

分子量 |

458.0 g/mol |

IUPAC 名称 |

1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16- |

InChI 键 |

MREBEPTUUMTTIA-XYGWBWBKSA-N |

SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |

手性 SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl |

规范 SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |

同义词 |

1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride 2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride azimilide azimilide dihydrochloride azmilide NE 10064 NE-10064 |

产品来源 |

United States |

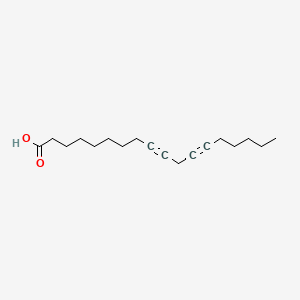

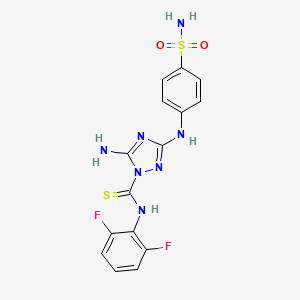

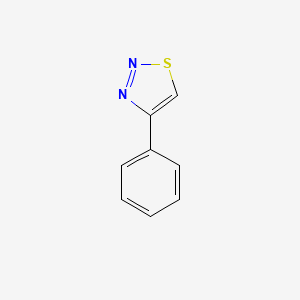

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

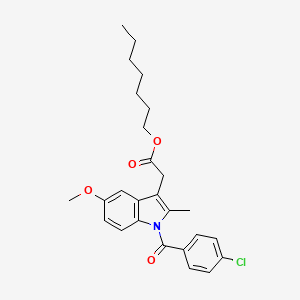

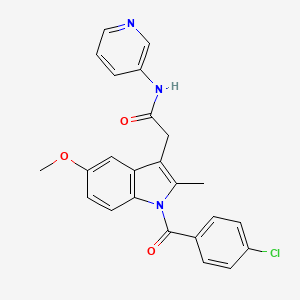

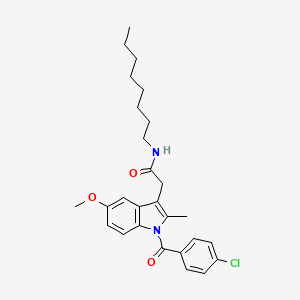

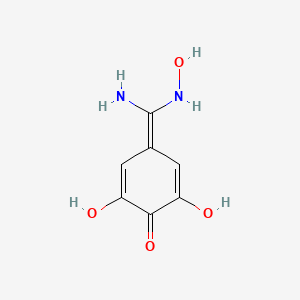

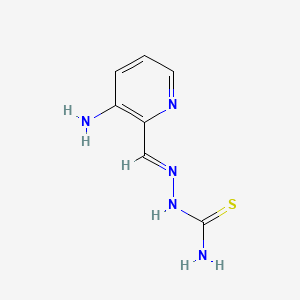

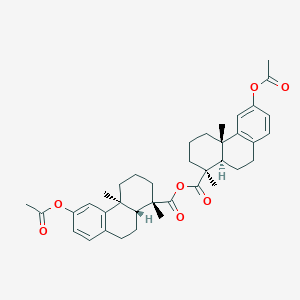

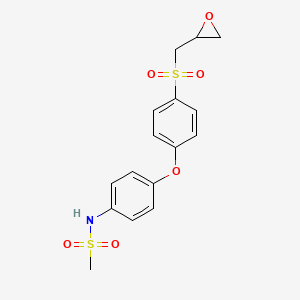

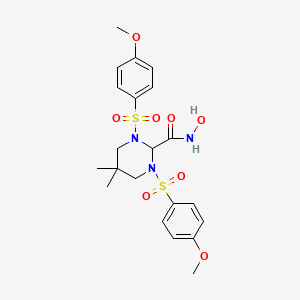

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。